

Application Note: 2-Ethoxyisonicotinic Acid in Bioisostere Design

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Compound of Interest

Compound Name: 2-Ethoxyisonicotinic acid

CAS No.: 91940-86-2

Cat. No.: B1583023

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Introduction & Molecule Profile

2-Ethoxyisonicotinic acid is a pyridine-based carboxylic acid used to synthesize isonicotinamides, which serve as bioisosteres for benzamides. In medicinal chemistry, replacing a phenyl ring (benzamide) with a pyridine ring (isonicotinamide) often improves solubility, metabolic stability, and hydrogen-bonding potential (via the pyridine nitrogen).

The 2-ethoxy substituent provides specific steric bulk and lipophilicity, often critical for filling hydrophobic pockets in target proteins (e.g., PDE4, kinases).

Chemical Identity

Property	Detail
Chemical Name	2-Ethoxyisonicotinic acid (2-Ethoxy-4-pyridinecarboxylic acid)
CAS Number	91940-86-2
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
pKa (Calc)	~3.5 (Acid), ~2.0 (Pyridine N)
Solubility	Soluble in DMSO, DMF, MeOH; Low solubility in water/non-polar solvents.[1]
Key Function	Acyl donor for amide bond formation; Benzamide bioisostere.

Synthesis of the Reagent (Pre-cursor Step)

While commercially available, **2-Ethoxyisonicotinic acid** can be synthesized in-house from 2-chloroisonicotinic acid if high purity or bulk scale is required.

Reaction Logic: Nucleophilic Aromatic Substitution (

SN₂). The electron-deficient pyridine ring (activated by the carboxylic acid at C4) allows displacement of the C2-chlorine by ethoxide.

- Reagents: 2-Chloroisonicotinic acid (CAS 6313-54-8), Sodium Ethoxide (NaOEt), Ethanol (EtOH).
- Conditions: Reflux, 4–6 hours.
- Yield: Typically 85–95%.

Protocol A: Standard Amide Coupling (HATU/HBTU)

This is the industry-standard method for coupling **2-Ethoxyisonicotinic acid** with primary or secondary amines (e.g., anilines, piperazines).

Mechanism: Activation of the carboxylic acid via a uronium/guanidinium salt to form an active ester, followed by nucleophilic attack by the amine.

Materials

- Substrate: **2-Ethoxyisonicotinic acid** (1.0 equiv)
- Amine Partner: Aryl amine or aliphatic amine (1.0–1.2 equiv)
- Coupling Reagent: HATU (1.2 equiv) or HBTU (1.2 equiv)
- Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
- Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Procedure

- Activation: In a dried round-bottom flask, dissolve **2-Ethoxyisonicotinic acid** (1.0 mmol) in anhydrous DMF (5 mL/mmol).
- Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes under atmosphere.
- Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated O-At active ester.
- Coupling: Add the Amine (1.1 mmol).
- Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Amine MW + 167.16 - 18.01).
- Work-up:
 - Dilute reaction mixture with EtOAc (50 mL).
 - Wash with sat.

(2 x 20 mL) to remove unreacted acid.

- Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

- Dry over

, filter, and concentrate.

- Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Troubleshooting:

- Low Yield with Anilines: If the amine is electron-poor (e.g., nitro-aniline), heat the reaction to 50°C or switch to Protocol B.

- Pyridine Interference: The pyridine nitrogen can occasionally interfere with activation. Ensure excess DIPEA is used to keep the carboxylic acid deprotonated.

Protocol B: Acid Chloride Activation (For Difficult Amines)

Use this method for sterically hindered or electron-deficient amines where HATU fails.

Materials

- Reagent: Oxalyl Chloride (2.0 equiv) + catalytic DMF (1-2 drops).

- Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Procedure

- Chlorination: Suspend **2-Ethoxyisonicotinic acid** (1.0 mmol) in dry DCM (5 mL).

- Catalysis: Add 1 drop of dry DMF (catalyst).

- Activation: Dropwise add Oxalyl Chloride (2.0 mmol) at 0°C. Gas evolution (

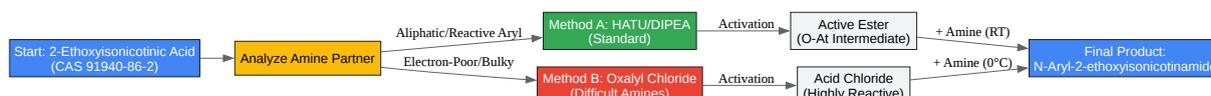
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) will occur.

- Completion: Warm to RT and stir for 2 hours until gas evolution ceases and the solution clears.
- Isolation: Evaporate solvent/excess reagent in vacuo. Redissolve the crude acid chloride in dry DCM or THF.
- Coupling: Add the solution dropwise to a mixture of the Amine (1.0 equiv) and Triethylamine (2.0 equiv) in DCM at 0°C.
- Work-up: Standard aqueous extraction as in Protocol A.

Visualized Workflow & Mechanism

The following diagram illustrates the decision logic and reaction pathway for synthesizing benzamide analogs using this reagent.



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Figure 1: Decision tree for selecting the optimal coupling protocol based on amine reactivity.

Case Study: Synthesis of TAAR Modulator Analog

Context: In the development of Trace Amine Associated Receptor (TAAR) modulators (see Ref 1), the 2-ethoxyisonicotinamide moiety is used to mimic the steric environment of orthosteric ligands while altering polarity.

Experimental Data Summary:

Parameter	Value
Reagent	2-Ethoxyisonicotinic acid (150 mg)
Amine	4-(Morpholin-2-yl)aniline
Method	HBTU / DIPEA / DMF
Time	17 hours @ RT
Yield	78% (Light yellow solid)

| MS (ESI) | [M+H]⁺ Observed: 328.2 |

Significance: The ethoxy group at the 2-position of the pyridine ring locks the conformation of the amide bond relative to the ring nitrogen, potentially improving binding affinity compared to the unsubstituted isonicotinamide.

References

- Hoffmann-La Roche Inc. (2011). Substituted benzamide derivatives. Patent WO2011076678A1. (Describes the use of CAS 91940-86-2 in HBTU coupling).
- Hoffmann-La Roche Inc. (2016). Substituted benzamides. US Patent US9452980B2. (Detailed experimental protocols for **2-ethoxyisonicotinic acid** coupling).
- Apollo Scientific. **2-Ethoxyisonicotinic acid** Safety Data Sheet & Specs.
- Lead Sciences. Product Analysis: **2-Ethoxyisonicotinic acid** (CAS 91940-86-2).

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Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)

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